molecular formula C14H21NO4 B3382974 tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate CAS No. 380225-70-7

tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate

Cat. No.: B3382974
CAS No.: 380225-70-7
M. Wt: 267.32 g/mol
InChI Key: DXJQWCAYCRAIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate is a chemical building block of interest in synthetic and medicinal chemistry. Compounds featuring the tert-butyl carbamate (Boc) group, such as this one, are widely utilized as intermediates in organic synthesis and drug discovery research. The Boc group serves as a crucial protecting group for amines, allowing for selective reactions at other molecular sites before being removed under mild acidic conditions . The structure of this compound, which incorporates a carbamate and a hydroxyethyl group on an aromatic ring, suggests potential as a precursor for more complex molecules. Similar Boc-protected amino derivatives are frequently employed in the synthesis of potential therapeutic agents, including those investigated as enzyme inhibitors . Researchers value this compound for its utility in constructing molecular scaffolds with specific stereochemistry and functionality. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-9(16)12-10(7-6-8-11(12)18-5)15-13(17)19-14(2,3)4/h6-9,16H,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJQWCAYCRAIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1OC)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201168902
Record name 1,1-Dimethylethyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380225-70-7
Record name 1,1-Dimethylethyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380225-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate typically involves the following steps:

  • Starting Materials: : The synthesis begins with 2-(1-hydroxyethyl)-3-methoxyaniline as the starting material.

  • Protection of the Amino Group: : The amino group is protected using tert-butyl carbamate (Boc) to form the tert-butyl carbamate derivative.

  • Reaction Conditions: : The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, using a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid.

  • Reduction: : The compound can be reduced to remove the carbonyl group, resulting in a different functional group.

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles like halides (Cl-, Br-) and strong bases (NaH, t-BuOK) are employed.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Peptide Synthesis

Tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate is widely used as a protecting group for amines during peptide synthesis. Its stability under mild conditions allows for selective deprotection, facilitating the synthesis of complex peptides without significant side reactions .

Synthetic Intermediate in Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the preparation of lacosamide, a medication used to treat epilepsy and neuropathic pain. The synthetic route often involves the formation of mixed anhydrides and subsequent condensation reactions .

Research has indicated that derivatives of tert-butyl carbamates exhibit biological activities, including anti-inflammatory effects and potential applications in treating neurological disorders. The structural features of this compound may contribute to its interaction with biological targets, making it a candidate for further pharmacological studies .

Case Study 1: Synthesis of Lacosamide

A study demonstrated the efficient synthesis of lacosamide using this compound as a key intermediate. The process involved the formation of a mixed acid anhydride with isobutyl chlorocarbonate, followed by condensation with benzylamine, yielding high purity and yield (81.6%) of the target compound .

Case Study 2: Peptide Synthesis Optimization

In a comparative study on peptide synthesis methodologies, this compound was evaluated against other protecting groups. Results indicated superior stability and ease of removal under mild conditions, making it preferable for synthesizing sensitive peptide sequences .

Mechanism of Action

The mechanism by which tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Reactivity and Selectivity

  • Enantioselectivity : The target compound’s enzymatic resolution via CAL-B achieves near-perfect enantioselectivity (E > 200), a significant advantage over analogues like tert-butyl N-(6-bromohexyl)carbamate, which lack chiral centers and require racemic synthesis .
  • Stability: The Boc group in all listed compounds enhances stability under acidic conditions.
  • Functional Group Compatibility : The hydroxyethyl group in the target compound allows for oxidation to ketones or further functionalization, whereas bromohexyl chains (e.g., in tert-butyl N-(6-bromohexyl)carbamate) are tailored for nucleophilic substitutions in alkylation reactions .

Research Findings and Trends

  • Enzymatic vs. Chemical Synthesis : Recent studies emphasize the shift toward enzymatic methods for carbamates with sensitive stereocenters, as seen in the target compound, to reduce waste and improve yields .
  • Computational Modeling: Tools like SHELXL () and ORTEP-3 () aid in crystallographic analysis of carbamate derivatives, though none of the provided studies directly model the target compound.

Biological Activity

Tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound this compound possesses a specific molecular structure that contributes to its biological activity. The key components include:

  • tert-butyl group : Enhances lipophilicity, affecting absorption and distribution.
  • N-carbamate moiety : Often associated with bioactivity in various medicinal compounds.
  • 3-Methoxyphenyl group : Imparts specific interactions with biological targets.

The molecular formula is C12H17NO3C_{12}H_{17}NO_3 with a molecular weight of approximately 225.27 g/mol .

Mechanisms of Biological Activity

  • Anticancer Activity :
    Recent studies have highlighted the potential of carbamate derivatives in cancer therapy. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar structures have been reported to interact with key signaling pathways involved in tumor growth and metastasis .
  • Enzyme Inhibition :
    The structure-activity relationship (SAR) studies indicate that the presence of the carbamate group may enhance the inhibition of enzymes such as cholinesterases and kinases, which are critical in neurodegenerative diseases and cancer . This suggests that this compound could be explored for its potential as a therapeutic agent targeting these enzymes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines ,
Enzyme InhibitionInhibition of cholinesterases ,
AntioxidantPotential protective effects against oxidative stress

Case Study: Anticancer Potential

A notable study investigated the effects of a series of carbamate derivatives, including those structurally related to this compound, on various cancer cell lines. The results demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting the compound's potential as an anticancer agent .

Q & A

Q. Key Considerations :

  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
  • Yield optimization by adjusting stoichiometry (e.g., 1.2 equivalents of EDCI) .

Which spectroscopic and crystallographic methods are critical for structural confirmation?

Basic Research Question
Methodological Workflow :

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for methoxy (-OCH₃), hydroxyethyl (-CH(OH)CH₃), and tert-butyl groups. Compare shifts to analogs (e.g., ¹³C NMR: tert-butyl C=O ~150–155 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve coupling between hydroxyethyl protons and adjacent aromatic protons .

X-ray Crystallography :

  • Use SHELXL () for refinement. Key parameters:
  • Mo Kα radiation (λ = 0.71073 Å).
  • Hydrogen bonding analysis (e.g., O–H···O interactions in hydroxyethyl group) .

Mass Spectrometry :

  • HRMS (ESI+) : Confirm molecular ion ([M+H]⁺) and fragmentation pattern .

How can researchers resolve discrepancies in spectroscopic data for this compound?

Advanced Research Question
Case Study : Contradictory ¹H NMR signals for hydroxyethyl group (-CH(OH)CH₃):

  • Issue : Overlapping peaks due to diastereotopic protons or dynamic equilibria.
  • Solutions :
    • Variable Temperature NMR : Lower temperatures (e.g., –40°C) slow rotation, splitting peaks .
    • Deuteration : Exchange -OH proton with D₂O to simplify splitting .
    • Comparative Analysis : Cross-reference with structurally validated analogs (e.g., tert-butyl N-[2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamate in ).

What computational strategies address challenges in modeling this compound’s reactivity?

Advanced Research Question
Challenges :

  • Conformational flexibility of hydroxyethyl and methoxy groups.
  • Solvent effects on reaction pathways.

Q. Methodology :

DFT Calculations (Gaussian 16) :

  • Optimize geometry at B3LYP/6-31G(d) level.
  • Analyze frontier orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites .

MD Simulations (GROMACS) :

  • Simulate solvation in DMSO/water to predict aggregation behavior .

Validation : Compare computed IR spectra with experimental data (e.g., C=O stretch ~1700 cm⁻¹) .

How can reaction mechanisms involving this carbamate be experimentally analyzed?

Advanced Research Question
Strategies :

Kinetic Isotope Effects (KIE) :

  • Replace hydroxyethyl -OH with deuterium to study rate-determining steps .

Trapping Intermediates :

  • Use quenching agents (e.g., acetic anhydride) to isolate unstable intermediates .

In Situ Monitoring :

  • Raman Spectroscopy : Track carbamate degradation under acidic conditions (e.g., HCl) .

What are the stability considerations for long-term storage?

Basic Research Question

  • Storage Conditions :
    • Temperature : –20°C in amber vials (prevents photodegradation) .
    • Humidity : Desiccator (silica gel) to avoid hydrolysis of carbamate .
  • Decomposition Pathways :
    • Acidic/basic conditions cleave the tert-butyloxycarbonyl (Boc) group. Monitor via TLC (Rf shift) .

How does the hydroxyethyl group influence solid-state packing?

Advanced Research Question
Crystallographic Insights :

  • Hydrogen-bonding networks (e.g., O–H···O interactions) dominate packing. Compare with analogs lacking -OH (e.g., tert-butyl N-[3-methoxyphenyl]carbamate) .
  • SHELXD () can solve structures with high torsional flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.